molecular formula C6H4BrN3O B2877359 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 864933-07-3

5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2877359
CAS RN: 864933-07-3
M. Wt: 214.022
InChI Key: WPXABJKQENXEKZ-UHFFFAOYSA-N
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Description

5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the CAS Number: 864933-07-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 5-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H, (H,9,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties One of the primary research applications of 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives involves their synthesis and the exploration of their chemical properties. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines showcases the utility of bromine-mediated oxidative cyclization. These compounds, due to their halogen functionalities, serve as versatile synthetic intermediates for further chemical diversification through reactions like palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).

Metal-Free Synthesis Research has also focused on metal-free synthetic approaches for constructing triazolo[1,5-a]pyridine skeletons, such as the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method offers advantages like short reaction times and high yields, emphasizing the compound's role in facilitating efficient and environmentally friendly synthetic pathways (Zheng et al., 2014).

Crystal Structure Analysis The crystal structure analysis of derivatives, such as the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines, underscores the importance of these compounds in understanding molecular geometries and intermolecular interactions. Such analyses not only contribute to the field of crystal engineering but also aid in the design of molecules with desired physical and chemical properties (El-Kurdi et al., 2021).

Pharmacological Applications The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold has been identified as possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. The versatility and potential of this chemical structure in drug development are highlighted through its incorporation in clinical trials and marketed drugs, illustrating its significant role in medicinal chemistry (Merugu et al., 2022).

properties

IUPAC Name

5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5-8-9-6(11)10(4)5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXABJKQENXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-2 (1.1 g, 5.85 mmol) in THF (50 mL) was added carbonyldiimidazole (1.14 g, 7.02 mmol), and the mixture was stirred for 1 h. The reaction was diluted with water (150 mL) and EtOAc (150 mL), causing a precipitate to form. The mixture was filtered through a sintered glass filter, yielding 0.8 g (64%) of 2-3 as a tan solid. 1H NMR (300 MHz, CHCl3-d) δ 9.34 (s, 1H), 7.03 (m, 1H), 6.85 (m, 1H), 6.59 (m, 1H).
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
64%

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